Otophylloside B 4'''-O-beta-D-oleandropyranoside

Übersicht

Beschreibung

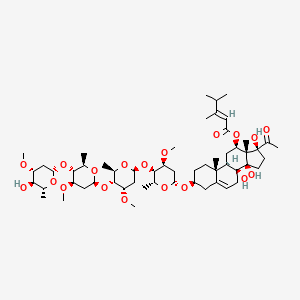

Otophylloside B 4’‘’-O-beta-D-oleandropyranoside is a steroid compound isolated from the leaves of Cryptolepis buchanani .

Molecular Structure Analysis

The molecular formula of Otophylloside B 4’‘’-O-beta-D-oleandropyranoside is C56H90O19, and its molecular weight is 1067.31 g/mol . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

Otophylloside B 4’‘’-O-beta-D-oleandropyranoside is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Efficacy for Otitis Media

A meta-analysis involving 5400 children from thirty-three randomized trials focused on the clinical efficacy of antimicrobial drugs for acute otitis media. The study aimed to reconcile conflicting reports about the efficacy of these drugs. It highlighted that antimicrobial drugs moderately improve the control of acute otitis media, but the benefits of extending antimicrobial coverage to include beta-lactamase-producing organisms were not significant. This suggests a modest but significant role for antimicrobial drugs in managing this condition (Rosenfeld et al., 1994).

Cytotoxic and Antitumor Properties of Plant Compounds

Boswellic acids from Boswellia serrata exhibit notable cytotoxic and antitumor properties, making them potential candidates for anticancer drug development. The review discusses the activities of various boswellic acids in vitro and in vivo, pointing out that these compounds induce apoptosis and inhibit tumor growth through mechanisms like caspase activation and NF-κB downregulation. However, the review also emphasizes the need for further in vivo studies and systematic evaluations (Khan et al., 2016).

Ototoxicity Management

Several studies delve into the management of ototoxicity, a harmful effect on the ear commonly associated with certain therapeutic agents. For instance, one review discusses the clinical effectiveness of ofloxacin otic solution in treating ear infections, highlighting its broad spectrum of activity and good tolerability (Simpson & Markham, 1999). Another consensus review provides insights into reducing ototoxicity caused by platinum chemotherapy agents, which are widely used in treating cancers but often result in hearing loss (Brock et al., 2012).

Wirkmechanismus

A study has shown that Otophylloside B protects against Aβ toxicity in Caenorhabditis elegans models of Alzheimer’s Disease . It was found to extend lifespan, increase heat stress-resistance, delay body paralysis, and increase the chemotaxis response . Further mechanistic studies revealed that Otophylloside B decreased Aβ deposition by decreasing the expression of Aβ at the mRNA level .

Eigenschaften

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37-,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDOHRCAEPBFBO-VWBWVSKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.